molecular formula C10H11BrN6O B14923219 3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine

3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B14923219
M. Wt: 311.14 g/mol
InChI Key: NOFJXRPIQIBXCM-WLRTZDKTSA-N
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Description

5-BROMO-2-METHOXYBENZALDEHYDE 1-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE: is a complex organic compound that combines a benzaldehyde derivative with a triazole hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-2-METHOXYBENZALDEHYDE 1-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 4-amino-4H-1,2,4-triazole-3-hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the hydrazone moiety, potentially converting it into corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products:

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the nucleophile used but can include various substituted benzaldehydes.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, the compound can be used to study enzyme interactions and as a potential ligand in biochemical assays.

Medicine: The hydrazone moiety is known for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This makes the compound a candidate for drug development and medicinal chemistry research.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-BROMO-2-METHOXYBENZALDEHYDE 1-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE exerts its effects is largely dependent on its interaction with biological targets. The hydrazone moiety can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
  • 4-Bromo-2-methoxybenzaldehyde
  • 2-Methoxy-5-bromobenzaldehyde

Comparison: Compared to its similar compounds, 5-BROMO-2-METHOXYBENZALDEHYDE 1-(4-AMINO-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is unique due to the presence of the triazole hydrazone moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11BrN6O

Molecular Weight

311.14 g/mol

IUPAC Name

3-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C10H11BrN6O/c1-18-9-3-2-8(11)4-7(9)5-13-15-10-16-14-6-17(10)12/h2-6H,12H2,1H3,(H,15,16)/b13-5+

InChI Key

NOFJXRPIQIBXCM-WLRTZDKTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC2=NN=CN2N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC2=NN=CN2N

Origin of Product

United States

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